![molecular formula C18H19FN6O2 B2978437 2-(2-fluorophenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide CAS No. 2320687-03-2](/img/structure/B2978437.png)
2-(2-fluorophenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials, has been reported. They were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray diffraction . The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, such as pyridazine analogs, have shown significant pharmaceutical importance, indicating the potential of complex molecules like the one for drug development. The synthesis and structural analysis of these compounds, including Density Functional Theory (DFT) calculations and Hirshfeld surface studies, highlight their relevance in the design of molecules with desired biological activities. For instance, a study on pyridazine derivatives demonstrated their anti-tumor and anti-inflammatory activities, underscoring the importance of structural and electronic analysis in understanding molecule interactions (Sallam et al., 2021).
Radioligand Development for Imaging
Compounds with specific structural features, including the incorporation of fluorine atoms, have been utilized in the development of radioligands for imaging purposes, such as Positron Emission Tomography (PET). This application is crucial in diagnosing and studying diseases at the molecular level, offering insights into the compound's potential use in developing diagnostic tools (Dollé et al., 2008).
Anticancer and Antimicrobial Activities
The exploration of heterocyclic compounds for their anticancer and antimicrobial properties is a significant area of research. Studies have shown that modifications to the molecular structure can lead to compounds with potent antiproliferative activities and specific inhibitory actions against cancer cell lines and microbial strains. This suggests the potential of the compound to serve as a scaffold for developing new anticancer and antimicrobial agents (Wang et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
It is known that similar compounds can interact with different target receptors due to their ability to accept and donate hydrogen bonds . This allows them to make specific interactions with different target receptors, which could potentially lead to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to inhibit various enzymes, which could potentially affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds .
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, which could potentially lead to various molecular and cellular effects .
Action Environment
It is known that the efficacy and stability of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2/c1-12-20-21-16-7-8-17(22-25(12)16)24-9-13(10-24)23(2)18(26)11-27-15-6-4-3-5-14(15)19/h3-8,13H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCWUEHRUYXWEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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